methyl 4-[(8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]-2-thiophenecarboxylate
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Overview
Description
Methyl 4-[(8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]-2-thiophenecarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of methyl 4-[(8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]-2-thiophenecarboxylate involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The resulting tricyclic indole is then further reacted with other reagents to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 4-[(8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of methyl 4-[(8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]-2-thiophenecarboxylate involves its interaction with specific molecular targets in the body. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 4-[(8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]-2-thiophenecarboxylate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Studied for its antiviral properties.
Indole-3-acetic acid: A plant hormone with various biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H17N3O4S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl 4-[(8-methoxy-5-methyl-4-oxopyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C19H17N3O4S/c1-21-15-5-4-12(25-2)7-13(15)14-8-20-22(18(23)17(14)21)9-11-6-16(27-10-11)19(24)26-3/h4-8,10H,9H2,1-3H3 |
InChI Key |
NXXFIGVTPCKGRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(N=C3)CC4=CSC(=C4)C(=O)OC |
Origin of Product |
United States |
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